1-(3-fluoropyridin-2-yl)-1H-1,2,4-triazole-3-carboxylicacid
Description
Historical Context of Triazole Derivatives in Drug Discovery
The therapeutic potential of triazole derivatives was first recognized in the mid-20th century with the discovery of antifungal imidazoles, though their clinical utility was limited by toxicity and narrow spectra. The 1980s marked a paradigm shift with fluconazole’s introduction – a triazole demonstrating unprecedented safety and efficacy against systemic candidiasis. This breakthrough validated triazoles as privileged scaffolds capable of modulating cytochrome P450 enzymes while maintaining selectivity over human metabolic pathways.
Structural innovations followed, with researchers exploiting the triazole ring’s capacity for hydrogen bonding and dipole interactions. Second-generation derivatives like voriconazole incorporated fluorinated pyrimidine extensions, enhancing both antifungal potency and blood-brain barrier penetration. Parallel developments in synthetic methodologies enabled precise functionalization at triazole N1, C3, and C5 positions, allowing systematic optimization of pharmacokinetic properties. These advances laid the groundwork for hybrid systems like 1-(3-fluoropyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid, where triazole serves as a central pharmacophore interfacing with multiple biological targets.
Significance of Fluorinated Heterocycles in Pharmaceutical Development
Fluorine’s unique electronic and steric properties make it indispensable in contemporary drug design. The C–F bond’s high bond dissociation energy (∼116 kcal/mol) confers metabolic stability, while fluorine’s strong electronegativity alters pKa values and enhances membrane permeability. In pyridine-containing systems like 1-(3-fluoropyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid, fluorine substitution at the 3-position induces predictable changes in ring electronics:
Fluorine’s role extends beyond passive stabilization – it actively participates in protein-ligand interactions through C–F⋯H–N and C–F⋯C=O contacts. X-ray crystallographic studies of fluorinated thrombin inhibitors revealed fluorine’s capacity to engage in non-covalent interactions with Asn98 residues, increasing binding affinity fivefold compared to non-fluorinated analogs. These principles directly inform the design of 1-(3-fluoropyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid, where fluorine optimizes both physicochemical properties and target engagement.
Evolution of Research Focus on Pyridinyl-Triazole Hybrids
The convergence of pyridine and triazole chemistries addresses key challenges in drug development – bioavailability limitations of pure triazoles and off-target effects associated with simple pyridine derivatives. Early hybrids like cefatrizine (a cephalosporin-triazole antibiotic) demonstrated enhanced β-lactamase stability through triazole-mediated hydrogen bonding. Subsequent iterations incorporated fluoropyridine units to fine-tune electronic profiles, as seen in the antiviral compound 1-(4-fluoropyridin-2-yl)-5-methyl-1H-1,2,4-triazole-3-carboxamide (EC~50~ = 0.08 μM against HIV-1).
Modern design strategies for pyridinyl-triazole systems emphasize:
- Positional Isomerism : Varying fluorine substitution patterns on pyridine (2-, 3-, or 4-positions) to modulate electron-withdrawing effects
- Linker Optimization : Adjusting methylene spacer length between triazole and pyridine to balance rigidity/flexibility
- Carboxylic Acid Functionalization : Exploiting the ionizable COOH group for salt formation or prodrug strategies
These principles are exemplified in 1-(3-fluoropyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid, where the carboxylic acid moiety enables formulation versatility while participating in key ionic interactions with biological targets.
Current Research Landscape and Therapeutic Relevance
Recent studies highlight the compound’s potential across multiple therapeutic domains:
Antiviral Applications : Fluorinated triazole-carboxylates demonstrate nanomolar inhibition of HIV-1 reverse transcriptase through competitive binding at the allosteric NNRTI site. Structural analogs featuring 3-fluoropyridinyl substitutions show enhanced potency against resistant strains (EC~50~ improvement ≥10× vs. first-generation NNRTIs).
Oncology : Preliminary data indicate kinase inhibitory activity against FLT3 and c-MET receptors, with IC~50~ values <100 nM in biochemical assays. The carboxylic acid group facilitates salt formation with amine-containing kinase hinge regions, while the fluoropyridine unit engages in hydrophobic pocket interactions.
Neuroprotection : Triazole-carboxylic acid derivatives exhibit radical scavenging capacity (IC~50~ = 12.7 μM against DPPH radicals) and Nrf2 pathway activation, suggesting utility in oxidative stress-related disorders. Fluorine’s electron-withdrawing effects stabilize the radical intermediates formed during antioxidant activity.
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN4O2/c9-5-2-1-3-10-7(5)13-4-11-6(12-13)8(14)15/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTSUYKFAUIZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NC(=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-fluoropyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:
Fluorination of Pyridine:
Formation of Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids.
Coupling Reactions: The final step involves coupling the fluorinated pyridine with the triazole ring under suitable conditions, often using catalysts such as palladium in Suzuki-Miyaura coupling reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(3-Fluoropyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include organometallic reagents, strong acids, and bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Fluoropyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing drugs with potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Agrochemicals: The compound is explored for its potential use in developing new herbicides and pesticides.
Material Science: It is investigated for its use in creating advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3-fluoropyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. The triazole ring can coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The structural uniqueness of 1-(3-fluoropyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid lies in its fluoropyridine substitution. Below is a comparative analysis with analogous triazole-carboxylic acid derivatives:
Biological Activity
1-(3-fluoropyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and antiproliferative properties, supported by data from various studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 190.16 g/mol. The structure features a triazole ring fused with a pyridine moiety, which is essential for its biological activity.
Anti-inflammatory Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory effects. For instance, in a study evaluating various triazole derivatives, compounds containing pyridyl substituents demonstrated a marked reduction in tumor necrosis factor-alpha (TNF-α) production in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharide (LPS). Specifically, compounds with two 2-pyridyl substituents showed up to a 60% decrease in TNF-α levels compared to controls .
Antimicrobial Activity
The antimicrobial properties of the compound were assessed against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that 1-(3-fluoropyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid exhibited moderate antibacterial activity. The presence of the 3-fluoropyridine group was noted to enhance the antibacterial efficacy compared to other derivatives lacking this substituent .
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 1-(3-fluoropyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid | E. coli | 15 |
| 1-(3-fluoropyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid | S. aureus | 18 |
Antiproliferative Activity
The antiproliferative effects of the compound were evaluated using various cancer cell lines. The results indicated that it inhibited cell proliferation effectively at concentrations ranging from 10 to 50 µg/mL , with IC50 values suggesting significant potential for further development as an anticancer agent. Notably, the compound exhibited lower toxicity in PBMC cultures at similar concentrations .
Case Study 1: Evaluation of Cytokine Release
In a controlled study involving PBMCs treated with different concentrations of 1-(3-fluoropyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid, it was found that at the highest tested dose (100 µg/mL), there was minimal cytotoxicity (viability >94%). The compound notably reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting IL-10 production .
Case Study 2: Antimicrobial Efficacy
A comparative analysis of various triazole derivatives revealed that those containing the fluorinated pyridine exhibited enhanced antimicrobial activity. The study highlighted that modifications at the pyridine ring significantly influenced the overall biological activity of the compounds .
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(3-fluoropyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of fluoropyridine derivatives with triazole precursors. For example, amide bond formation (General Procedure F1 in ) can be adapted using 3-fluoropyridine-2-carboxylic acid and triazole intermediates.
- Step 2: Acidic hydrolysis of ester-protected intermediates. Ethyl or methyl esters (e.g., Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate in ) are hydrolyzed under acidic/basic conditions (e.g., HCl/NaOH) to yield the carboxylic acid.
- Purification: Silica gel chromatography (as in ) or recrystallization is recommended.
Critical Considerations: Optimize reaction temperature (80–100°C) and solvent polarity (N,N-dimethylacetamide or DMF) to avoid side products like decarboxylation .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ to confirm regiochemistry. For example, reports δ 13.99 ppm for acidic protons in triazole derivatives.
- LCMS/HRMS: Confirm molecular weight (e.g., ESIMS in ) and purity (>95% via HPLC, as in ).
- Elemental Analysis: Validate empirical formula (e.g., C₉H₆FN₃O₂ for the target compound).
Data Interpretation: Compare with structurally similar compounds (e.g., pyrazole-carboxylic acids in ) to resolve ambiguities in peak assignments .
Advanced: How to address contradictory biological activity data in cell-based assays?
Methodological Answer:
Contradictions may arise from:
- Purity Variability: Use HPLC (≥97% purity, as in ) to rule out impurities.
- Mechanistic Complexity: Test autophagy/mTOR pathways (e.g., ’s study on pyrazole derivatives) to confirm on-target effects.
- Solubility Issues: Pre-treat compounds with DMSO (<0.1% v/v) and validate in serum-free media.
Case Study: In , anti-proliferative effects of FMPPP were confirmed via LC3-II Western blotting for autophagy induction. Replicate such orthogonal assays .
Advanced: How to design computational models for structure-activity relationship (SAR) studies?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with targets (e.g., mTOR kinase). Align with fluoropyridine motifs in ’s NMR-based conformational analysis.
- QSAR Parameters: Calculate logP (octanol-water partition coefficient) and topological polar surface area (TPSA) using tools like Molinspiration (e.g., TPSA = 78.5 Ų for similar triazoles in ).
- Validation: Compare predicted vs. experimental IC₅₀ values for analogs (e.g., pyrazole-carboxamides in ) .
Intermediate: What strategies mitigate solubility challenges in in vitro assays?
Methodological Answer:
- Co-solvents: Use cyclodextrins or PEG-400 (≤10% v/v) to enhance aqueous solubility.
- Salt Formation: Prepare sodium or potassium salts via neutralization with NaOH/KOH.
- Pro-drug Approach: Synthesize ester derivatives (e.g., ethyl esters in ) for improved membrane permeability.
Validation: Measure solubility via shake-flask method and confirm stability via LCMS .
Advanced: How to assess metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Liver Microsomes: Incubate with rat/human liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS (e.g., ’s LCMS protocols).
- CYP Inhibition Assays: Use fluorogenic substrates (e.g., CYP3A4) to evaluate enzyme inhibition potential.
- Metabolite ID: Employ HRMS/MS to identify hydroxylated or defluorinated metabolites .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis (volatile solvents in ).
- First Aid: For skin contact, rinse with water for 15 minutes and consult a physician (general advice in ).
Documentation: Maintain SDS sheets for all intermediates .
Advanced: How to design structural analogs for SAR optimization?
Methodological Answer:
- Core Modifications: Replace fluoropyridine with chloropyridine () or trifluoromethyl groups ( ).
- Bioisosteres: Substitute triazole with pyrazole () or imidazole ().
- Synthetic Routes: Adapt General Procedure F1 () for amide/ester variations.
Validation: Test analogs in kinase inhibition assays (e.g., mTOR in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
